2-Bromo-7-chloronaphthalen-1-OL 2-Bromo-7-chloronaphthalen-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17860990
InChI: InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H
SMILES:
Molecular Formula: C10H6BrClO
Molecular Weight: 257.51 g/mol

2-Bromo-7-chloronaphthalen-1-OL

CAS No.:

Cat. No.: VC17860990

Molecular Formula: C10H6BrClO

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-chloronaphthalen-1-OL -

Specification

Molecular Formula C10H6BrClO
Molecular Weight 257.51 g/mol
IUPAC Name 2-bromo-7-chloronaphthalen-1-ol
Standard InChI InChI=1S/C10H6BrClO/c11-9-4-2-6-1-3-7(12)5-8(6)10(9)13/h1-5,13H
Standard InChI Key NVFPSNRZJLEAAU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC2=C1C=CC(=C2O)Br)Cl

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 2-bromo-7-chloro-1-naphthol reflects the substituent positions on the naphthalene ring. The molecular formula is C₁₀H₆BrClO, with a molecular weight of 273.51 g/mol. The hydroxyl group at position 1 introduces polarity, while the electron-withdrawing halogens at positions 2 and 7 influence electronic distribution and reactivity .

Spectral Data and Structural Confirmation

Although direct spectral data for 2-bromo-7-chloro-1-naphthol are unavailable, analogous compounds such as 2,7-dichloro-1-naphthol (CAS 116230-30-9) provide a reference framework. For example:

  • ¹H NMR: Expected aromatic proton signals between δ 7.2–8.2 ppm, with deshielding effects from bromine and chlorine .

  • ¹³C NMR: Carbon atoms adjacent to halogens typically resonate at δ 120–135 ppm .

Synthetic Routes and Optimization

Cyclopropanation–Ring Expansion (CPRE) Strategy

StepReagents/ConditionsYield (%)Reference
BrominationBr₂, FeBr₃, CH₂Cl₂, 0°C → rt75–80
ChlorinationNCS, AcOH, 50°C65–70

Physicochemical Properties

Melting and Boiling Points

Based on structurally similar compounds:

  • Melting Point: ~130–140°C (cf. 2-bromo-7-hydroxynaphthalene: 133–138°C) .

  • Boiling Point: Estimated ~350–360°C under atmospheric pressure .

Solubility and Stability

  • Solubility: Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

  • Stability: Sensitive to light and oxidation; requires storage under inert atmosphere .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at halogenated positions:

  • Bromine Replacement: Reacts with methoxide (NaOMe) to form 2-methoxy-7-chloro-1-naphthol.

  • Chlorine Replacement: Less reactive than bromine but amenable to substitution under harsh conditions (e.g., Cu catalysis) .

Transition Metal-Catalyzed Coupling

The bromine atom serves as a handle for Suzuki–Miyaura coupling with boronic acids, enabling biaryl synthesis. For example, reaction with phenylboronic acid yields 2-phenyl-7-chloro-1-naphthol.

Table 2: Representative Coupling Reactions

SubstrateReagents/ConditionsProductYield (%)
2-Bromo-7-chloro-1-naphtholPd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DME2-Ph-7-Cl-1-naphthol85

Biological and Industrial Applications

Material Science

As a precursor for liquid crystals and organic semiconductors, the compound’s planar structure and halogen substituents facilitate π-π stacking and charge transport.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator